4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one
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Overview
Description
4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine structures
Preparation Methods
The synthesis of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then subjected to further reactions to form the final compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent, sodium hydroxide as a base, and various catalysts to facilitate the reactions .
Scientific Research Applications
4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antioxidant and its ability to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Materials Science: The unique structural features of the compound make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves its interaction with various molecular targets and pathways. The compound’s benzodioxole moiety is known to interact with enzymes and receptors, potentially leading to biological effects such as antioxidant activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-YL)-1-isopropyl-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one include other benzodioxole derivatives and pyrazolopyridine compounds. These compounds share structural similarities but may differ in their specific biological activities and applications. For example:
1-(1,3-Benzodioxol-5-yl)ethanone: A simpler benzodioxole derivative with different chemical properties.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar core structures but varying substituents that influence their reactivity and biological activity.
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-11-one |
InChI |
InChI=1S/C18H17N5O3/c1-9(2)23-17-11(7-19-23)14(15-16(20-17)21-18(24)22(15)3)10-4-5-12-13(6-10)26-8-25-12/h4-7,9H,8H2,1-3H3,(H,20,21,24) |
InChI Key |
UCWSXDRFLQUTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C=C4)OCO5)N(C(=O)N3)C |
Origin of Product |
United States |
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